molecular formula C8H11NaO4S B1510299 SodiuM 2,4-DiMethylbenzenesulfonate Monohydrate CAS No. 142063-30-7

SodiuM 2,4-DiMethylbenzenesulfonate Monohydrate

Cat. No.: B1510299
CAS No.: 142063-30-7
M. Wt: 226.23 g/mol
InChI Key: LAOKFSDVOMOLJF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 2,4-Dimethylbenzenesulfonate Monohydrate: is a chemical compound with the molecular formula C8H10O3S·H2O and a molecular weight of 226.23 g/mol . It is a sodium salt of 2,4-dimethylbenzenesulfonic acid and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through the sulfonation of 2,4-dimethylbenzene using sulfuric acid. The reaction typically involves heating the benzene derivative with concentrated sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In an industrial setting, the production of Sodium 2,4-Dimethylbenzenesulfonate Monohydrate involves large-scale sulfonation reactors where the reactants are continuously fed, and the product is continuously removed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Sodium 2,4-Dimethylbenzenesulfonate Monohydrate can undergo various chemical reactions, including:

  • Oxidation: : The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfates.

  • Reduction: : The compound can be reduced to form the corresponding hydrocarbon.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or chromic acid; conditions include acidic or neutral environments.

  • Reduction: : Reagents like lithium aluminum hydride; conditions include anhydrous ether.

  • Substitution: : Reagents like nitric acid or bromine; conditions include the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

  • Oxidation: : Sulfonyl chlorides, sulfates.

  • Reduction: : 2,4-Dimethylbenzene.

  • Substitution: : Nitro derivatives, halogenated compounds.

Scientific Research Applications

Sodium 2,4-Dimethylbenzenesulfonate Monohydrate is widely used in scientific research due to its properties as a sulfonate salt. It is used in:

  • Chemistry: : As a reagent in organic synthesis and as a catalyst in various reactions.

  • Biology: : In biochemical assays and as a component in buffer solutions.

  • Medicine: : In drug formulation and as an intermediate in the synthesis of pharmaceuticals.

  • Industry: : In the production of dyes, detergents, and other chemical products.

Mechanism of Action

The compound exerts its effects primarily through its sulfonic acid group, which can act as a strong acid in chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the sulfonic acid group can interact with various substrates to facilitate reactions.

Comparison with Similar Compounds

Sodium 2,4-Dimethylbenzenesulfonate Monohydrate is similar to other sulfonate salts, such as Sodium Benzenesulfonate and Sodium Toluene-4-sulfonate. it is unique due to its specific methyl groups on the benzene ring, which can influence its reactivity and applications.

Similar Compounds

  • Sodium Benzenesulfonate

  • Sodium Toluene-4-sulfonate

  • Sodium 4-Methylbenzenesulfonate

Properties

IUPAC Name

sodium;2,4-dimethylbenzenesulfonate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S.Na.H2O/c1-6-3-4-8(7(2)5-6)12(9,10)11;;/h3-5H,1-2H3,(H,9,10,11);;1H2/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOKFSDVOMOLJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)[O-])C.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SodiuM 2,4-DiMethylbenzenesulfonate Monohydrate
Reactant of Route 2
SodiuM 2,4-DiMethylbenzenesulfonate Monohydrate
Reactant of Route 3
Reactant of Route 3
SodiuM 2,4-DiMethylbenzenesulfonate Monohydrate
Reactant of Route 4
SodiuM 2,4-DiMethylbenzenesulfonate Monohydrate
Reactant of Route 5
Reactant of Route 5
SodiuM 2,4-DiMethylbenzenesulfonate Monohydrate
Reactant of Route 6
SodiuM 2,4-DiMethylbenzenesulfonate Monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.